![molecular formula C10H13NO2S2 B2725188 ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate CAS No. 733794-92-8](/img/structure/B2725188.png)
ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate is a heterocyclic compound with the molecular formula C10H13NO2S2 and a molecular weight of 243.35 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2S2/c1-2-13-9(12)7-6-4-3-5-14-10(6)15-8(7)11/h2-5,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is stored at 4 degrees Celsius .科学的研究の応用
Ethylene and Its Precursors in Plant Biology
Ethylene, a simple two-carbon atom molecule, plays a crucial role in plant biology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is not just a stepping stone to ethylene but has multiple roles in plant growth, stress response, and signaling. ACC's involvement extends beyond being ethylene's precursor; it functions as a signaling molecule itself, influencing plant development and stress responses independently of ethylene. This highlights the complex interplay between ACC and ethylene in plant biology, suggesting potential applications in agriculture to manipulate plant growth and resilience (B. V. D. Poel & D. Straeten, 2014).
Ethylmercury and Blood-Brain Barrier Dynamics
Research into ethylmercury, a compound structurally different but related to the chemical properties of interest, provides insights into the transport mechanisms across biological barriers, such as the blood-brain barrier (BBB). Studies show that ethylmercury crosses the BBB through active transport mechanisms, accumulating in the brain and potentially leading to toxicity. Understanding these mechanisms offers a foundation for exploring how similar small molecules, including ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate, might interact with biological systems at a cellular level (J. Kern et al., 2019).
Ethyl Carbamate in Food and Beverage Safety
Ethyl carbamate (EC), though distinct, shares structural similarities that inform the understanding of chemical interactions in biological contexts. EC, found in fermented foods and beverages, is classified as a probable human carcinogen. Research into EC's formation, presence, and toxicity in consumables provides a template for studying the safety, regulatory considerations, and potential toxicological effects of chemicals including this compound in food and pharmaceutical products (J. Weber & V. Sharypov, 2009).
PEG Alternatives in Drug Delivery
The search for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity highlights the ongoing need for new compounds in pharmaceuticals, potentially including this compound. Research emphasizes the importance of developing novel polymers to improve drug delivery systems, suggesting that understanding the biochemical properties of new chemical entities could lead to safer, more effective medical treatments (Thai Thanh Hoang Thi et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety precautions include avoiding breathing dust, fume, gas, mist, vapors, or spray; washing thoroughly after handling; not eating, drinking, or smoking when using this product; wearing protective gloves, protective clothing, and eye protection; and washing contaminated clothing before reuse .
作用機序
Target of Action
The primary targets of ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Biochemical Pathways
The biochemical pathways affected by This compound As research progresses, it is expected that the compound’s role in various biochemical pathways will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules can significantly affect the activity of a compound .
特性
IUPAC Name |
ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-2-13-9(12)7-6-4-3-5-14-10(6)15-8(7)11/h2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABKGAIXIOECKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2725105.png)
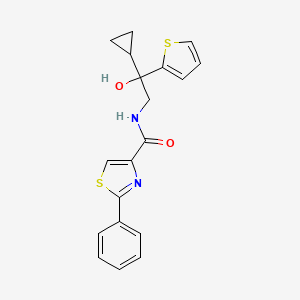
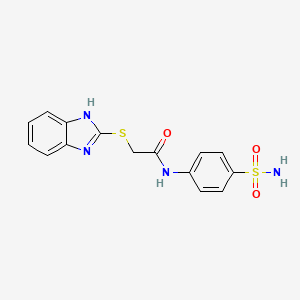
![N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725109.png)
![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)
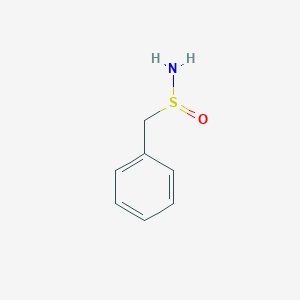
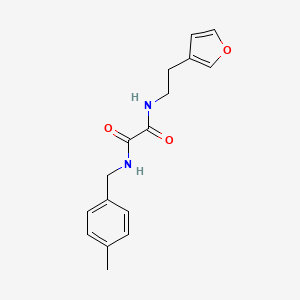

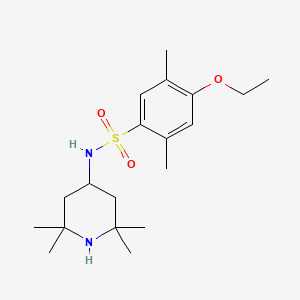

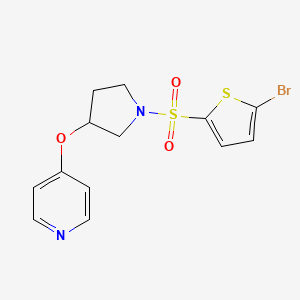
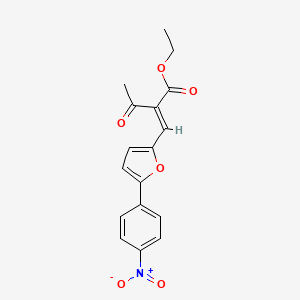

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)